molecular formula C44H38Cl4N8 B13710749 meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride

meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride

Cat. No.: B13710749
M. Wt: 820.6 g/mol
InChI Key: QAJDBICYDICFCM-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride typically involves the reaction of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The N-methylation of the pyridyl groups is achieved using methyl iodide .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with optimization for larger-scale production. This includes controlling reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its N-methylated pyridyl groups, which enhance its solubility and binding affinity for metal ions. This makes it particularly useful in applications requiring strong and stable metal-porphyrin interactions .

Properties

Molecular Formula

C44H38Cl4N8

Molecular Weight

820.6 g/mol

IUPAC Name

5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin;tetrachloride

InChI

InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3

InChI Key

QAJDBICYDICFCM-UHFFFAOYSA-K

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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